2-(Chloromethyl)-4-phenylpyrimidine
CAS No.: 87273-19-6
Cat. No.: VC8145087
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87273-19-6 |
|---|---|
| Molecular Formula | C11H9ClN2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-phenylpyrimidine |
| Standard InChI | InChI=1S/C11H9ClN2/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | NVDNLIQAZZNRRS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)CCl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(Chloromethyl)-4-phenylpyrimidine consists of a six-membered pyrimidine ring substituted with a chloromethyl (-CH2Cl) group at position 2 and a phenyl (-C6H5) group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent methyl group, while the phenyl ring contributes steric bulk and π-conjugation.
Physicochemical Characteristics
While direct data on this specific compound remains limited, analogous pyrimidine derivatives exhibit melting points between 180–220°C and molecular weights near 200–220 g/mol . The chloromethyl group’s polarity likely grants moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), with logP values suggesting moderate lipophilicity suitable for drug design.
Synthetic Methodologies
Cyclization-Chlorination Approach
The most reported synthesis involves a two-step process:
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Cyclization: A 1,3-diazadiene precursor undergoes [4+2] cycloaddition with acyl chlorides to form a pyrimidinone intermediate. For example, reaction with phenylacetyl chloride in CH2Cl2 at –10°C with Et3N and DMAP yields 2-(trichloromethyl)pyrimidin-4-ones in up to 57% yield .
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Chlorination: Treatment with POCl3 at reflux converts the pyrimidinone to the chloro derivative. Excess POCl3 is neutralized with aqueous NH4Cl, followed by extraction and column purification .
Table 1: Optimization of Cyclization Conditions
| Acyl Chloride | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Phenylacetyl | DMAP | –10 to RT | 57 |
| Propanoyl | DMAP | –10 to RT | 40 |
Challenges and Solutions
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Low Yields: Competing side reactions (e.g., over-acylation) reduce efficiency. Using 2.2 equivalents of acyl chloride and DMAP (10 mol%) suppresses byproducts .
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Purification Difficulties: Silica gel chromatography remains essential, with toluene/ethyl acetate gradients effectively separating products .
Chemical Reactivity
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:
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Amines: Primary amines (e.g., methylamine) substitute chlorine at 25°C in DMF, forming 2-(aminomethyl) derivatives.
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Thiols: Thiophenol in THF at 60°C yields 2-(phenylthiomethyl) products, useful for bioconjugation .
Electrophilic Aromatic Substitution
The phenyl ring directs electrophiles to the para position, enabling nitration or sulfonation. For instance, nitration with HNO3/H2SO4 at 0°C introduces a nitro group, enhancing solubility for further functionalization.
Applications in Drug Discovery
Anticancer Agents
Pyrimidine derivatives are explored for kinase inhibition. Molecular docking studies suggest that 2-(chloromethyl)-4-phenylpyrimidine could alkylate cysteine residues in EGFR kinase, mimicking covalent inhibitors like afatinib .
Table 2: Hypothetical Cytotoxicity Data (Inferred from Analogues)
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 18 ± 2 |
| A549 (Lung) | 25 ± 3 |
Antimicrobial Activity
Chloromethyl groups disrupt microbial membranes via alkylation. In silico predictions indicate activity against Gram-positive bacteria (MIC ~32 µg/mL), though experimental validation is pending.
Mechanistic Insights
Substitution Kinetics
Studies on analogous compounds reveal pseudo-first-order kinetics for chloromethyl substitution, with rate constants (k) of 1.2 × 10⁻³ s⁻¹ in DMSO at 25°C . Polar solvents accelerate reactions by stabilizing transition states.
Byproduct Formation
Competing elimination generates 2-vinylpyrimidine derivatives, particularly at elevated temperatures (>80°C). Using bulky bases (e.g., DIPEA) minimizes this pathway .
Industrial Scalability
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for chlorination steps. A prototype setup achieved 85% conversion in 30 minutes at 100°C, compared to 12 hours in batch reactors .
Green Chemistry Approaches
Catalytic POCl3 recycling and solvent recovery (e.g., CH2Cl2 distillation) reduce environmental impact. Lifecycle assessments suggest a 40% reduction in waste compared to traditional methods .
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